3-Chloro-3-cyclopentylpropionyl chloride
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Overview
Description
3-Chloro-3-cyclopentylpropionyl chloride: is an organic compound with the molecular formula C8H12Cl2O and a molecular weight of 195.09 g/mol . It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 3-Chloro-3-cyclopentylpropionyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions .
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases .
Industry: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides .
Mechanism of Action
Target of Action
It is known to be a bifunctional reagent, capable of acylation .
Mode of Action
3-Chloro-3-cyclopentylpropionyl chloride interacts with its targets through acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Biochemical Pathways
It is used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Result of Action
It is known to be used in the synthesis of new families of type 3 17β-hydroxysteroid dehydrogenase inhibitors .
Action Environment
Safety and Hazards
Future Directions
3-Chloro-3-cyclopentylpropionyl chloride is a useful intermediate in organic synthesis. It can be used to construct a variety of (hetero)cyclic compounds . Its potential applications in the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity are being explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-cyclopentylpropionyl chloride typically involves the reaction of 3-cyclopentylpropionic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction is as follows:
C8H14O2+SOCl2→C8H12Cl2O+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosphorus trichloride (PCl3) or phosgene (COCl2) as chlorinating agents can also be employed to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-cyclopentylpropionic acid and hydrochloric acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline) or (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-cyclopentylpropionic acid.
Acylation: Formation of acylated aromatic compounds.
Comparison with Similar Compounds
3-Chloropropionyl chloride (C3H5ClO): Similar in structure but lacks the cyclopentyl group, making it less bulky and less hydrophobic.
Cyclopentylpropionic acid (C8H14O2): The parent acid of 3-Chloro-3-cyclopentylpropionyl chloride, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a chloroacetyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional requirements .
Properties
IUPAC Name |
3-chloro-3-cyclopentylpropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGLVWJVFOXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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